Cas no 141210-88-0 (1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-)
141210-88-0 structure
Product Name:1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-
CAS-nummer:141210-88-0
MF:C13H15NO2
MW:217.263703584671
CID:103608
PubChem ID:11820654
Update Time:2025-04-18
1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-
- 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde
- 1-Aethyl-2-cyclopentyl-benzol
- 1-Ethyl-2-cyclopentyl-benzol
- 1-ethyl-2-ethoxy-3-formylindole
- 1-ethyl-2-ethoxyindole-3-carboxaldehyde
- Benzene, 1-cyclopentyl-2-ethyl-
- CTK2C1076
- AKOS005145221
- 2-ETHOXY-1-ETHYLINDOLE-3-CARBALDEHYDE
- 1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-(9CI)
- 141210-88-0
- SCHEMBL14519067
-
- Inchi: 1S/C13H15NO2/c1-3-14-12-8-6-5-7-10(12)11(9-15)13(14)16-4-2/h5-9H,3-4H2,1-2H3
- InChI-sleutel: PYGWPQQFANJMRH-UHFFFAOYSA-N
- LACHT: O(CC)C1=C(C=O)C2C=CC=CC=2N1CC
Berekende eigenschappen
- Exacte massa: 217.110278721g/mol
- Monoisotopische massa: 217.110278721g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 244
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 31.2Ų
1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl- Gerelateerde literatuur
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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